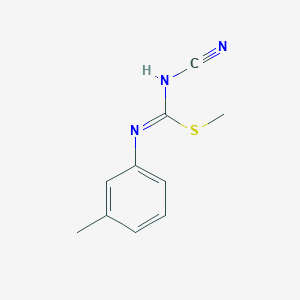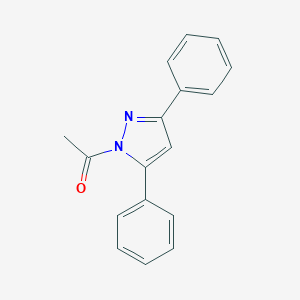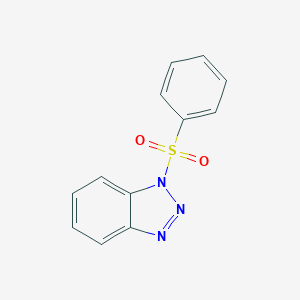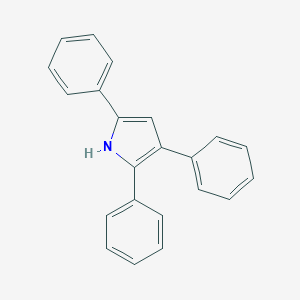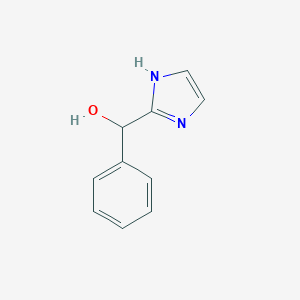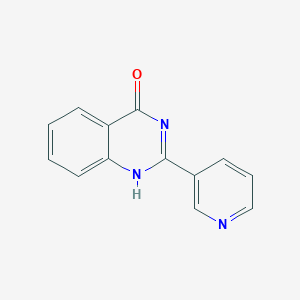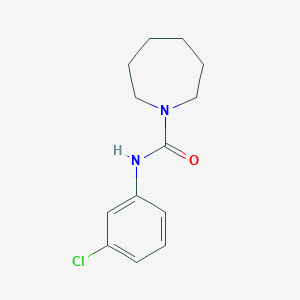
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane), also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological processes. TMAO is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is not fully understood, but it is believed to be related to its ability to modulate the gut microbiome. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is produced by gut bacteria from dietary precursors such as choline and carnitine. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to promote the growth of certain gut bacteria, which in turn may contribute to the development of cardiovascular disease.
Biochemische Und Physiologische Effekte
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several biochemical and physiological effects, including the ability to modulate lipid metabolism and inflammation. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to inhibit reverse cholesterol transport, which is the process by which excess cholesterol is transported from peripheral tissues to the liver for excretion. This inhibition may contribute to the development of atherosclerosis. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote inflammation, which may further contribute to the development of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation is that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is a relatively new molecule, and its exact role in physiological processes is not fully understood. Additionally, 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have multiple effects on different physiological processes, which may make it difficult to isolate its specific effects in lab experiments.
Zukünftige Richtungen
There are several future directions for 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) research. One direction is to further investigate the role of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) in cardiovascular disease and its potential as a biomarker for disease progression. Another direction is to investigate the effects of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) on other physiological processes, such as glucose metabolism and neurodegenerative diseases. Additionally, future research may focus on developing inhibitors of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) production or modulators of the gut microbiome to prevent or treat cardiovascular disease.
Synthesemethoden
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is synthesized through a multi-step process that involves the reaction of 2,2,5,7-tetramethyl-4,5,6,7-tetrahydro-1H-benzimidazole with formaldehyde and acetaldehyde. The resulting intermediate is then reacted with sodium borohydride and acetic anhydride to form 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane). This synthesis method has been optimized over the years to improve the yield and purity of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane).
Wissenschaftliche Forschungsanwendungen
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have several scientific research applications, particularly in the field of cardiovascular disease. Studies have shown that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) levels are elevated in patients with cardiovascular disease and may be a predictor of adverse cardiovascular events. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote atherosclerosis in animal models, suggesting a potential role in the development of cardiovascular disease.
Eigenschaften
CAS-Nummer |
176976-54-8 |
|---|---|
Produktname |
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) |
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-oxane]-6-one |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3 |
InChI-Schlüssel |
WQRVDNZVISFEBP-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
Kanonische SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
Andere CAS-Nummern |
176976-54-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



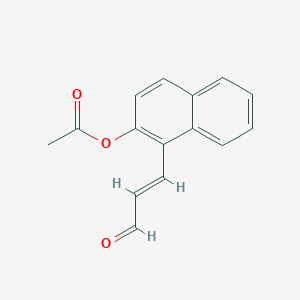
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
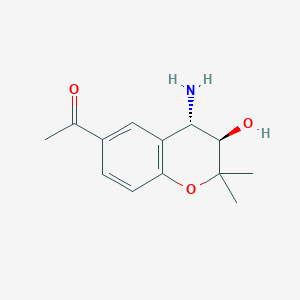
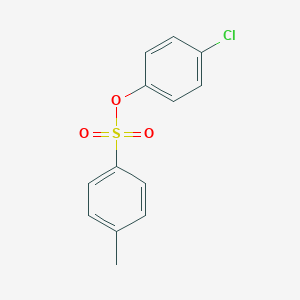
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)


